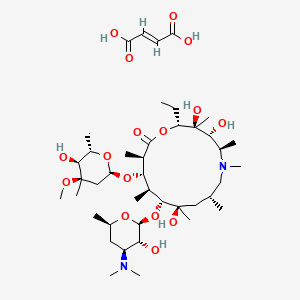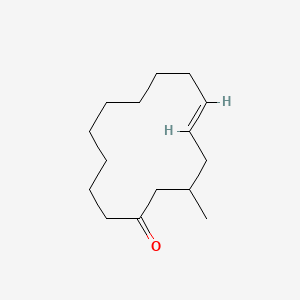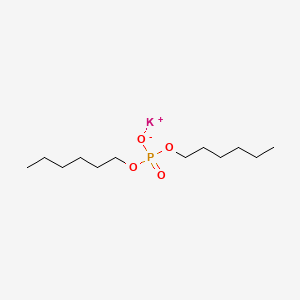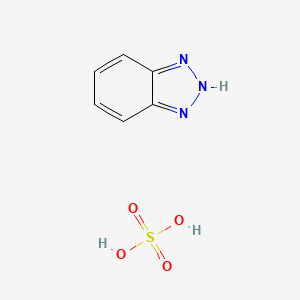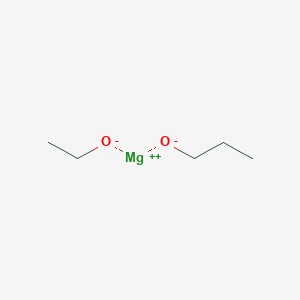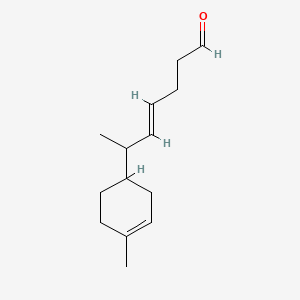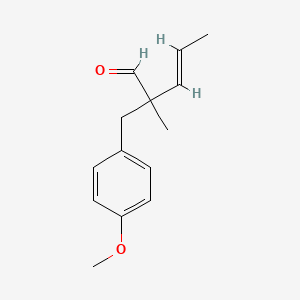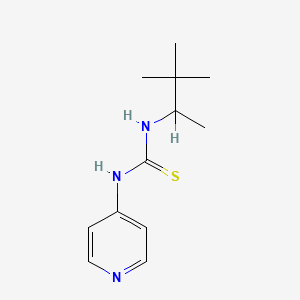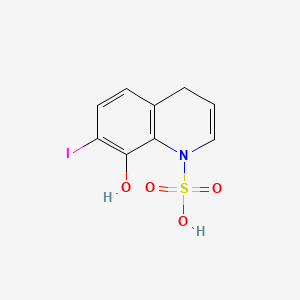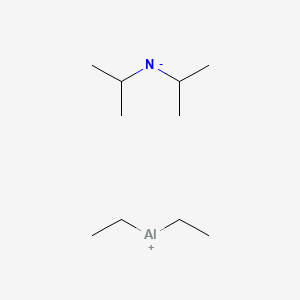
Diethylaluminium diisopropylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaluminium diisopropylamide is an organoaluminium compound with the molecular formula C10H24AlN. It is a colorless liquid that is used primarily in organic synthesis as a strong base and nucleophile. This compound is known for its ability to deprotonate a variety of substrates, making it a valuable reagent in the field of synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylaluminium diisopropylamide can be synthesized through the reaction of diethylaluminium chloride with diisopropylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems to manage the heat generated during the reaction. The process is carefully monitored to ensure the purity and yield of the final product. The compound is usually stored in sealed containers to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylaluminium diisopropylamide undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, capable of deprotonating a wide range of acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Coordination Chemistry: It can form complexes with various metal ions, which can be used in catalytic processes.
Common Reagents and Conditions
Deprotonation: Commonly carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Coordination Chemistry: Often involves the use of transition metal salts and ligands to form stable complexes.
Major Products
The major products formed from reactions involving this compound depend on the specific substrates and conditions used. For example, deprotonation reactions yield the corresponding anions, while nucleophilic substitution reactions produce substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Diethylaluminium diisopropylamide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a strong base and nucleophile in the synthesis of complex organic molecules.
Catalysis: Employed in the formation of metal complexes that act as catalysts in various chemical reactions.
Polymerization: Utilized in the polymerization of olefins to produce high-density polyethylene and other polymers.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
The primary mechanism by which diethylaluminium diisopropylamide exerts its effects is through deprotonation and nucleophilic attack. The compound’s aluminium center coordinates with the substrate, facilitating the removal of a proton or the substitution of a leaving group. This process involves the formation of a transient complex, which then dissociates to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the diisopropylamide group, making it less effective as a base.
Dimethylaluminium chloride: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium cyanide: Used in hydrocyanation reactions, differing in its functional group and reactivity.
Uniqueness
Diethylaluminium diisopropylamide is unique due to its combination of strong basicity and nucleophilicity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals also makes it valuable in catalysis and polymerization processes.
Eigenschaften
CAS-Nummer |
68006-53-1 |
|---|---|
Molekularformel |
C10H24AlN |
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
diethylalumanylium;di(propan-2-yl)azanide |
InChI |
InChI=1S/C6H14N.2C2H5.Al/c1-5(2)7-6(3)4;2*1-2;/h5-6H,1-4H3;2*1H2,2H3;/q-1;;;+1 |
InChI-Schlüssel |
WSRUAICHQPRQEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al+]CC.CC(C)[N-]C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



